molecular formula C13H16N2O3 B1420539 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid CAS No. 1177352-05-4

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Cat. No. B1420539
M. Wt: 248.28 g/mol
InChI Key: FHUYGHOLQLWVFS-UHFFFAOYSA-N
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Description

The compound “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Structural and Spectral Analysis

  • Structural Characteristics : Pyrazole derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been extensively studied for their structural properties using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Biological Activities

  • Antimicrobial and Antioxidant Properties : Tetra substituted pyrazolines, similar to the compound , have demonstrated significant antimicrobial and antioxidant activities (Govindaraju et al., 2012).
  • Potential as Antimicrobial Agents : Synthesized pyrazole derivatives have shown promise as antimicrobial agents, particularly against various bacterial and fungal strains (Hafez et al., 2016).

Chemical Transformations

  • Thiadiazole Ring Opening : Studies on derivatives of furoic acid, similar to the compound , revealed insights into the ring-opening reactions under the influence of bases (Maadadi et al., 2017).

Computational Analysis

  • Corrosion Inhibition Potential : Computational studies have been conducted on bipyrazole derivatives to evaluate their efficacy as corrosion inhibitors (Wang et al., 2006).

Cytotoxic Properties

  • Cancer Cell Line Studies : Tridentate bipyrazolic compounds have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, showing significant activity (Kodadi et al., 2007).

properties

IUPAC Name

5-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-11-8(2)14-15(9(11)3)7-10-5-6-12(18-10)13(16)17/h5-6H,4,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUYGHOLQLWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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